

Kinetic Modeling of [11C]LY2795050 PET Data: Application Notes and Protocols

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Compound of Interest		
Compound Name:	LY2795050	
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These application notes provide a comprehensive guide to the kinetic modeling of Positron Emission Tomography (PET) data acquired with the novel kappa-opioid receptor (KOR) antagonist radiotracer, [11C]LY2795050. This document outlines detailed experimental protocols, data analysis workflows, and the underlying theoretical frameworks necessary for the accurate quantification of KOR in the human brain.

Introduction

[11C]LY2795050 is a selective antagonist radiotracer for PET imaging of the KOR.[1][2] Its favorable pharmacokinetic properties and binding profile make it a suitable ligand for quantifying KOR density in both primate and human brains.[3][4] Accurate kinetic modeling of [11C]LY2795050 PET data is crucial for applications in neuroscience research and the development of novel therapeutics targeting the KOR system, which is implicated in mood disorders, addiction, and pain.[5][6]

The optimal kinetic models for analyzing [11C]LY2795050 data have been determined to be the two-tissue compartment model (2TC) and the multilinear analysis-1 (MA1) method.[1][7] These models provide reliable measures of key binding parameters, including the total distribution volume (VT), which is proportional to the density of available KOR.

Quantitative Data Summary



The following tables summarize key quantitative data derived from kinetic modeling of [11C]LY2795050 PET studies.

Table 1: Regional Distribution Volumes (VT) of [11C]**LY2795050** in Human Brain (Baseline Scans)[1]

Brain Region	VT (mL/cm³) using 2TC Model (Mean ± SD)	VT (mL/cm³) using MA1 Model (Mean ± SD)
Amygdala	4.03 ± 0.76	4.01 ± 0.74
Caudate	3.23 ± 0.52	3.22 ± 0.51
Cingulate Gyrus	3.52 ± 0.59	3.50 ± 0.58
Frontal Cortex	3.16 ± 0.51	3.15 ± 0.50
Hippocampus	2.95 ± 0.51	2.94 ± 0.50
Insula	3.82 ± 0.68	3.80 ± 0.66
Occipital Cortex	2.65 ± 0.43	2.64 ± 0.42
Parietal Cortex	2.87 ± 0.46	2.86 ± 0.45
Putamen	3.49 ± 0.58	3.48 ± 0.57
Temporal Cortex	3.01 ± 0.49	3.00 ± 0.48
Thalamus	2.50 ± 0.40	2.49 ± 0.39
Cerebellum	2.17 ± 0.35	2.16 ± 0.34

Table 2: Test-Retest Variability of [11C]LY2795050 VT (2TC Model)[2]

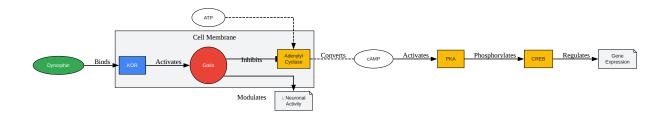


Brain Region	Mean Absolute Variability (%)
Amygdala	12
Caudate	8
Cingulate Gyrus	9
Frontal Cortex	7
Hippocampus	10
Insula	10
Occipital Cortex	8
Parietal Cortex	8
Putamen	9
Temporal Cortex	8
Thalamus	9
Cerebellum	7

Signaling Pathways and Experimental Workflows Kappa-Opioid Receptor Signaling Pathway

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gai/o subunit.[5] Activation of KOR by its endogenous ligand, dynorphin, or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.





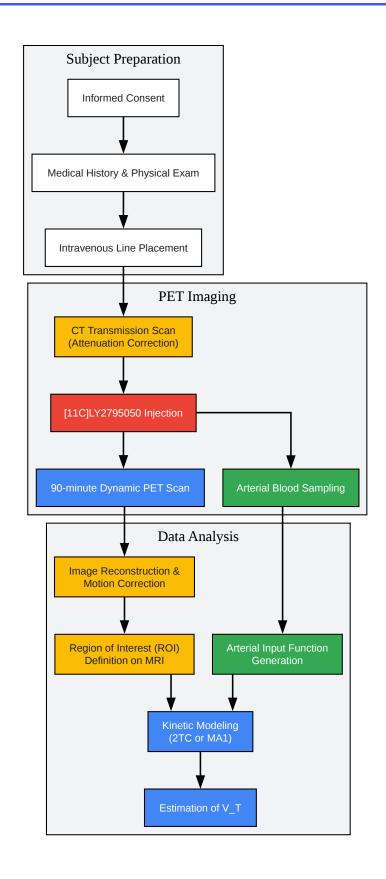
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Kappa-Opioid Receptor (KOR) Signaling Pathway.

Experimental Workflow for a [11C]LY2795050 PET Study

A typical [11C]LY2795050 PET study involves a baseline scan and, for some research questions, a second scan after the administration of a blocking agent like naltrexone to determine the non-displaceable binding.[1]





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Workflow for a [11C]LY2795050 PET Imaging Study.



Experimental ProtocolsSubject Preparation

- Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
- Medical Screening: Perform a comprehensive medical history, physical examination, and routine laboratory tests to ensure subject eligibility.
- Fasting: Instruct subjects to fast for at least 4 hours prior to the PET scan.
- Intravenous Access: Place two intravenous catheters, one for radiotracer injection and one in the contralateral arm for arterial blood sampling.

Radiotracer Synthesis and Administration

- Synthesis: [11C]LY2795050 is synthesized via automated modules, with quality control measures to ensure high radiochemical purity (>99%) and specific activity.[9][10][11]
- Administration: A bolus injection of [11C]LY2795050 (typically around 370 MBq) is administered intravenously at the start of the dynamic PET scan.

PET Data Acquisition

- Scanner: Perform scans on a high-resolution PET scanner.
- Positioning: Position the subject comfortably in the scanner with their head immobilized to minimize motion.
- Transmission Scan: Acquire a low-dose CT scan for attenuation correction prior to the emission scan.
- Dynamic Emission Scan: Begin a 90-minute dynamic emission scan immediately following the injection of [11C]LY2795050. The scan is typically framed as follows:
 - o 12 x 15 seconds
 - 6 x 30 seconds



- 5 x 60 seconds
- 16 x 300 seconds

Arterial Blood Sampling and Analysis

- Sampling Schedule: Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on. A typical schedule is:
 - Every 10-15 seconds for the first 2 minutes.
 - At 3, 4, 5, 7.5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-injection.
- Metabolite Analysis: Analyze plasma samples using high-performance liquid chromatography
 (HPLC) to determine the fraction of unmetabolized radiotracer over time.
- Input Function: Generate a metabolite-corrected arterial input function representing the time-course of [11C]LY2795050 concentration in arterial plasma.

Image Processing and Data Analysis

- Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization), including corrections for attenuation, scatter, and random coincidences.
- Motion Correction: Apply a frame-by-frame motion correction algorithm to minimize the impact of head movement.
- Image Registration: Co-register the PET images to the subject's structural MRI scan.
- Region of Interest (ROI) Definition: Delineate ROIs on the individual's MRI for various brain regions of interest.
- Time-Activity Curve (TAC) Generation: Generate regional TACs by applying the ROIs to the dynamic PET data.

Kinetic Modeling



Two-Tissue Compartment (2TC) Model

The 2TC model describes the exchange of the radiotracer between three compartments: arterial plasma (Cp), a non-displaceable compartment in tissue (CND; free and non-specifically bound tracer), and a specifically bound compartment in tissue (CS).



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Two-Tissue Compartment (2TC) Model.

The model is defined by the following differential equations:

$$dCND(t)/dt = K1Cp(t) - k2CND(t) - k3CND(t) + k4CS(t) dCS(t)/dt = k3CND(t) - k4CS(t)$$

The total radioactivity in the tissue (CT) is the sum of the concentrations in the non-displaceable and specifically bound compartments. The primary outcome measure is the total distribution volume (VT), calculated as:

$$VT = K1/k2 (1 + k3/k4)$$

Multilinear Analysis-1 (MA1)

MA1 is a graphical analysis method that linearizes the 2TC model, allowing for the estimation of VT without the need for non-linear fitting. The equation for MA1 is:

$$\int Ot \ CT(\tau)d\tau \ / \ CT(t) = VT * \int Ot \ Cp(\tau)d\tau \ / \ CT(t) + b$$

where t* is a time point after which the relationship is assumed to be linear. A plot of the left side of the equation versus $\int C \Gamma(\tau) d\tau / C \Gamma(\tau) d\tau > t^*$ yields a straight line with a slope equal to VT. For [11C]**LY2795050**, a t* of 20 minutes has been shown to be appropriate.[12]

Conclusion

The protocols and models described in these application notes provide a robust framework for the quantitative analysis of [11C]**LY2795050** PET data. Adherence to these standardized



procedures will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of the role of the kappa-opioid receptor system in health and disease.

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